1-Aminocycloheptanecarboxylic acid

Übersicht

Beschreibung

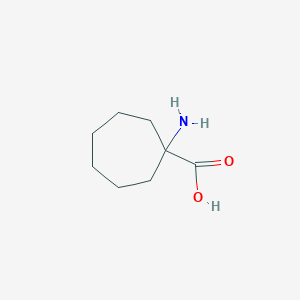

1-Aminocycloheptanecarboxylic acid is an organic compound with the molecular formula C8H15NO2. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is characterized by a seven-membered cycloheptane ring with an amino group and a carboxylic acid group attached to the same carbon atom. It is a white to yellow solid at room temperature and has various applications in scientific research and industry .

Vorbereitungsmethoden

1-Aminocycloheptanecarboxylic acid can be synthesized through several methods. One common method involves the ammonolysis of cycloheptane acetic acid. In this process, cycloheptane acetic acid reacts with ammonia to produce this compound . Another method involves the use of transition metal catalysts in organic synthesis, which can facilitate the formation of the desired compound under specific reaction conditions .

Analyse Chemischer Reaktionen

1-Aminocycloheptanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity:

ACHCA has been identified as a potential therapeutic agent against chronic myeloid leukemia (CML). In vitro and in vivo studies demonstrate that ACHCA inhibits the function of an oncogenic fusion protein created by a chromosome translocation specific to CML cells. This inhibition is achieved by blocking enzymes involved in the synthesis of this fusion protein, showcasing ACHCA's potential as a targeted cancer treatment .

Mechanism of Action:

The compound acts as a histone deacetylase inhibitor, which alters chromatin structure and gene expression. By preventing the removal of acetyl groups from histone lysine residues, ACHCA influences cellular processes related to cancer progression .

Agricultural Applications

Enhancement of Plant Stress Tolerance:

Research indicates that 1-Aminocycloheptanecarboxylic acid can enhance the resistance of maize plants to pathogens and abiotic stresses. It functions as a precursor to ethylene, a plant hormone crucial for stress responses, fruit ripening, and senescence. The application of ACHCA has been shown to improve maize productivity significantly under stress conditions .

Case Study:

A study demonstrated that spraying maize plants with ACHCA increased their defense mechanisms against pathogenic attacks. The compound modulates ethylene biosynthesis, allowing plants to better cope with environmental stressors such as drought .

Structural Biology

Protein Engineering:

ACHCA serves as a valuable building block in the design of novel protein structures. Its conformational properties make it suitable for stabilizing β-helical motifs in synthetic nanoconstructs. Studies show that incorporating ACHCA into flexible loops of these motifs enhances their stability by adapting to the β-helix structure and reducing conformational fluctuations .

| Application Area | Specific Use | Outcome |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibits CML fusion proteins |

| Agriculture | Plant stress tolerance | Enhances maize resistance |

| Structural Biology | Protein engineering | Stabilizes β-helical motifs |

Synthesis and Derivatives

Synthetic Pathways:

The synthesis of this compound involves various chemical methodologies that allow for modifications to enhance its efficacy in different applications. Research has focused on developing efficient synthetic routes that yield high-purity compounds suitable for further biological testing and application .

Wirkmechanismus

The mechanism of action of 1-aminocycloheptanecarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s effects are mediated through its interaction with amino acid transporters and enzymes involved in amino acid metabolism .

Vergleich Mit ähnlichen Verbindungen

1-Aminocycloheptanecarboxylic acid can be compared with other similar compounds, such as:

1-Aminocyclopropanecarboxylic acid: A smaller ring structure with similar functional groups, used as a precursor for the plant hormone ethylene.

1-Aminocyclohexanecarboxylic acid: A six-membered ring analog with different chemical properties and applications.

1-Aminocyclooctanecarboxylic acid: An eight-membered ring analog with unique structural and functional characteristics. The uniqueness of this compound lies in its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its analogs

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique structure and reactivity make it an important subject of study for chemists, biologists, and medical researchers.

Biologische Aktivität

1-Aminocycloheptanecarboxylic acid (AC7c) is a compound that has garnered attention in biochemical research due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by a cycloheptane ring. Its molecular formula is . The unique structure allows it to participate in various biochemical pathways, particularly in protein synthesis and enzyme activity modulation.

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of certain bacterial strains, potentially making it useful in developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

2. Neuroprotective Effects

Research indicates that AC7c may have neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis. This protective effect is hypothesized to be mediated through the modulation of signaling pathways related to cell survival and apoptosis, particularly involving the Bcl-2 family of proteins.

3. Role in Protein Synthesis

This compound can serve as a building block in peptide synthesis. Its incorporation into peptides has been shown to enhance the stability and bioactivity of these molecules, making it a valuable component in drug design and development.

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Enzyme Activity : AC7c influences various enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Cell Signaling Pathways : It impacts signaling pathways that regulate cell growth and differentiation, particularly those involving cyclic AMP (cAMP) and protein kinase A (PKA).

- Interaction with Receptors : AC7c may interact with specific receptors on cell membranes, triggering cascades that lead to physiological responses.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of AC7c against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential for therapeutic applications in treating infections caused by resistant strains .

Case Study 2: Neuroprotection in Animal Models

A study conducted on rat models demonstrated that administration of AC7c significantly reduced neuronal damage following induced ischemia. The treated group exhibited lower levels of apoptosis markers compared to controls, indicating that AC7c may provide protective effects against ischemic injury .

Research Findings Summary

Eigenschaften

IUPAC Name |

1-aminocycloheptane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-8(7(10)11)5-3-1-2-4-6-8/h1-6,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINRZEIPFQHEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219717 | |

| Record name | 1-Aminocycloheptanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6949-77-5 | |

| Record name | 1-Aminocycloheptanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6949-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocycloheptanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006949775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-AMINOCYCLOHEPTANECARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminocycloheptanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-1-cycloheptanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Aminocycloheptanecarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WG8XGP442 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of incorporating 1-aminocycloheptanecarboxylic acid (Ac7c) into peptides composed of L-leucine (Leu)?

A1: Research indicates that incorporating Ac7c into peptides consisting of L-leucine leads to the adoption of similar structures in solution compared to peptides containing dipropylglycine (Dpg), despite Dpg having an acyclic side chain while Ac7c has a cyclic one. [] Both Dpg- and Ac7c-containing L-leucine peptides exhibit a preference for a right-handed (P) 310-helix conformation in solution. [] This suggests that the cyclic nature of Ac7c's side chain does not significantly alter the conformational preference in this specific context.

Q2: Are there any notable structural differences in the conformational preferences of dipropylglycine (Dpg) and this compound (Ac7c) when they are part of homopeptides?

A2: Yes, while both Dpg and Ac7c induce similar conformations when incorporated within L-leucine peptides, their behavior differs in homopeptides. [] Dpg homopeptides demonstrate a preference for planar structures, whereas Ac7c homopeptides favor helical conformations. [] This difference highlights the impact of side chain cyclicity on the inherent conformational preferences of these amino acids in the absence of other influencing factors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.